3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine
CAS No.:
Cat. No.: VC15844790
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4 |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-(2-methyl-1,2,4-triazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C8H14N4/c1-12-8(10-6-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
| Standard InChI Key | QFAIHZSCCYZPSW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NC=N1)C2CCCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered piperidine ring (C5H11N) linked to a five-membered 1,2,4-triazole ring (C2H3N3) via a methyl group at the triazole's 1-position. The IUPAC name is 3-(1-methyl-1H-1,2,4-triazol-5-yl)piperidine, with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . Key structural features include:
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Piperidine ring: A saturated nitrogen-containing heterocycle contributing to lipophilicity and membrane permeability.
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Triazole ring: A planar aromatic system with three nitrogen atoms, enabling hydrogen bonding and π-π interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246350-55-9 | |
| Molecular Formula | C8H14N4 | |
| Molecular Weight | 166.22 g/mol | |
| XLogP3 | 0.28 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Solubility | Soluble in DMSO, methanol |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3433 cm⁻¹ (N-H stretch) and 1654 cm⁻¹ (C=N stretch) confirm triazole and piperidine functionalities .
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NMR: ¹H NMR signals at δ 3.25 ppm (piperidine CH2) and δ 8.92 ppm (triazole CH) align with reported data .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves two steps:
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Triazole Ring Formation: Cyclization of thiosemicarbazides with hydrazine hydrate under acidic conditions .
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Piperidine Coupling: Nucleophilic substitution or click chemistry to attach the piperidine ring .
Example Protocol:
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Step 1: React 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with hydrazine to form the triazole core .
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Step 2: Treat with piperidine in acetonitrile under reflux for 6–12 hours .
Table 2: Synthetic Methods Comparison
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Automated systems control temperature (80–100°C) and solvent (acetonitrile/water mixtures).
Biological Activities and Mechanisms
Antifungal Properties
3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine derivatives exhibit potent activity against Candida auris:
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MIC: 0.24–0.97 µg/mL (compared to fluconazole MIC = 2–4 µg/mL) .
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Mechanism: Disruption of plasma membrane integrity and induction of apoptosis via caspase activation .
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC50 = 0.73 µM, surpassing donepezil (IC50 = 1.2 µM) .
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α-Glucosidase: IC50 = 36.74 µM, indicating potential for diabetes management .
Table 3: Antimicrobial Activity Profile
| Pathogen | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|
| Candida auris | 0.24–0.97 | Membrane disruption | |
| Escherichia coli | 6.25 | DNA gyrase inhibition | |
| Staphylococcus aureus | 12.5 | Cell wall synthesis block |
Applications in Medicinal Chemistry
Antifungal Agents
Derivatives of this compound are being developed as next-generation antifungals to combat resistant strains like C. auris. Structural analogs show 10-fold higher potency than fluconazole in murine models .
Enzyme-Targeted Therapeutics
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Alzheimer’s Disease: AChE inhibition improves cognitive function in zebrafish models .
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Diabetes: α-Glucosidase inhibition reduces postprandial hyperglycemia .
Table 4: Drug Development Pipeline
| Application | Status | Target | Company |
|---|---|---|---|
| Invasive candidiasis | Phase I | Lanosterol demethylase | EvitaChem |
| Alzheimer’s Disease | Preclinical | AChE | PubChem |
Future Directions
Drug Combination Strategies
Synergistic studies with amphotericin B show a 4-fold reduction in MIC against C. auris, suggesting combo therapies could mitigate resistance .
Computational Design
Molecular docking reveals high affinity for C. albicans lanosterol 14α-demethylase (binding energy = -9.2 kcal/mol) . Fragment-based optimization could enhance selectivity.
Material Science Applications
The triazole-piperidine scaffold is being explored in metal-organic frameworks (MOFs) for catalytic and sensing applications.
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